ethyl 3-phenyl-1H-pyrazole-4-carboxylate

Overview

Description

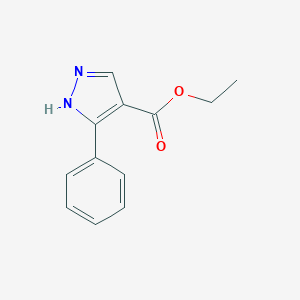

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an ethyl ester group at the 4-position and a phenyl group at the 3-position of the pyrazole ring. It is a white to pale yellow crystalline powder and is used in various chemical syntheses and applications .

Mechanism of Action

Target of Action

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate, also known as ethyl 5-phenyl-1H-pyrazole-4-carboxylate, is a pyrazole derivative . Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial properties . The primary targets of this compound are bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in the target’s function . For instance, some pyrazole derivatives have been found to inhibit the function of certain enzymes, disrupting the normal biochemical processes of the bacteria .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its antibacterial activity. By interacting with its bacterial targets, the compound can disrupt essential biochemical pathways within the bacteria, inhibiting their growth and proliferation .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. In studies, certain derivatives of this compound have shown excellent antibacterial activity against all tested bacterial strains, comparable to the standard drug Ceftriaxone .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific conditions of the bacterial environment. Additionally, factors such as temperature, pH, and the presence of other substances could potentially affect the stability of the compound .

Biochemical Analysis

Biochemical Properties

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety .

Cellular Effects

Several derivatives of pyrazole have been reported to possess moderate antibacterial and antifungal activities .

Molecular Mechanism

Changes in the structure of pyrazoles can translate into changes in properties, potentially influencing their reactivity and the biological activities of targets bearing a pyrazole moiety .

Metabolic Pathways

Pyrazoles are known to be versatile scaffolds in organic synthesis, often used as starting materials for the preparation of more complex heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring . The reaction conditions typically involve heating the reactants in an ethanol solution under reflux.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Pyrazole carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated pyrazole derivatives.

Scientific Research Applications

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research explores its potential as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives:

Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Similar structure but with a trifluoromethyl group, which may alter its chemical and biological properties.

Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate: Contains a tert-butyl group, affecting its steric and electronic characteristics.

Biological Activity

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

- Antiviral Activity : Pyrazole derivatives have shown promise in inhibiting viral replication.

- Anti-inflammatory Effects : Several studies indicate that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Anticancer Properties : Research has documented the ability of pyrazole derivatives to inhibit cancer cell proliferation and induce apoptosis.

- Antimicrobial Activity : These compounds demonstrate efficacy against various bacterial and fungal strains.

- Antidiabetic Effects : Some studies suggest that pyrazole derivatives can enhance insulin sensitivity and reduce blood glucose levels.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in inflammatory pathways, such as COX-1 and COX-2. For instance, studies have shown IC50 values for COX inhibition ranging from 0.01 to 5.40 μM, indicating potent anti-inflammatory potential .

- Cellular Pathway Modulation : It has been observed that pyrazole derivatives can modulate pathways related to apoptosis and cell proliferation, particularly in cancer cells. This includes the inhibition of lactate dehydrogenase (LDH), which is crucial for cancer metabolism .

- Antioxidant Activity : The antioxidant properties of this compound contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Studies

A significant study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated a strong correlation between structural modifications on the pyrazole ring and their anti-inflammatory activity. Specifically, compounds with specific substitutions exhibited enhanced inhibition of paw edema in rat models .

| Compound | COX Inhibition IC50 (μM) | Inhibition of Paw Edema (%) |

|---|---|---|

| This compound | 0.01 | 50% |

| Celecoxib | 0.05 | 22% |

Anticancer Activity

In another study focused on anticancer properties, this compound was tested against pancreatic cancer cells (MiaPaCa2). The compound demonstrated sub-micromolar inhibition of lactate production and glycolysis, highlighting its potential as a therapeutic agent in cancer treatment .

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound serves as a scaffold for developing new drugs targeting various diseases:

- Pharmaceutical Development : It is being explored for creating anti-inflammatory and anticancer medications.

- Agricultural Chemistry : The compound's antimicrobial properties make it a candidate for developing agrochemicals such as fungicides and herbicides.

- Material Science : Its unique chemical structure allows exploration in organic electronics and coordination chemistry applications.

Properties

IUPAC Name |

ethyl 5-phenyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-8-13-14-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIYWOVORITWEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801214052 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181867-24-3 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-phenyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181867-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.